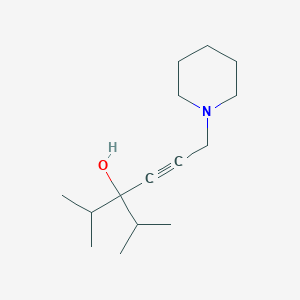
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol is an organic compound that features a piperidine ring, an alkyne group, and a tertiary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Formation of the Alkyne Group: Starting with a suitable alkyne precursor, such as 2-methyl-3-butyne-2-ol, the alkyne group can be introduced through a dehydrohalogenation reaction.
Addition of the Piperidine Ring: The piperidine ring can be added via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Tertiary Alcohol: The tertiary alcohol can be formed through a Grignard reaction, where a Grignard reagent reacts with a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the alkyne group.
Substitution: Nucleophiles such as amines or halides can react with the piperidine ring under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-methyl-6-(piperidin-1-yl)hex-4-yn-3-ol: Lacks the propan-2-yl group.
6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol: Lacks the 2-methyl group.
2-methyl-3-(propan-2-yl)hex-4-yn-3-ol: Lacks the piperidine ring.
特性
IUPAC Name |
2-methyl-6-piperidin-1-yl-3-propan-2-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-13(2)15(17,14(3)4)9-8-12-16-10-6-5-7-11-16/h13-14,17H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPMYQFAMLMBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CCN1CCCCC1)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
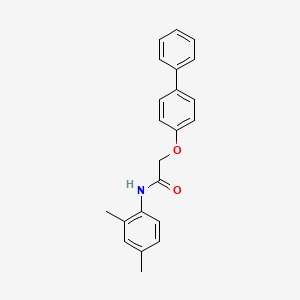
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5584086.png)
![[1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL](/img/structure/B5584090.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)
![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B5584117.png)
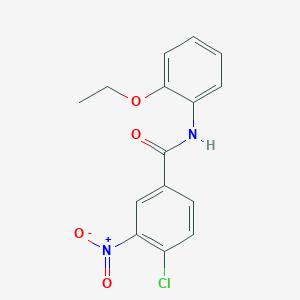
![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![1-{3-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]propyl}-1H-1,2,3-benzotriazole dihydrochloride](/img/structure/B5584133.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
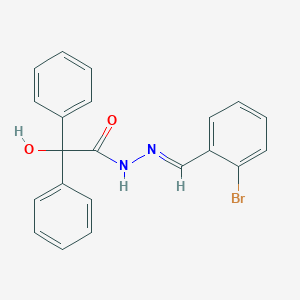
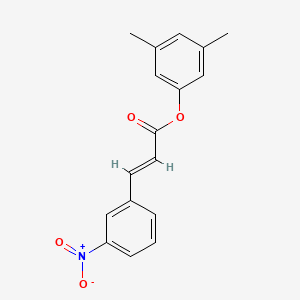

![5-[(3,4-dimethoxybenzylidene)amino]-2-hydroxybenzoic acid](/img/structure/B5584159.png)
